

# Aclerastide vs. Standard of Care in Wound Treatment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The landscape of wound care is continually evolving, with novel therapeutic agents emerging to address the complex challenges of tissue repair, particularly in chronic wounds such as diabetic foot ulcers (DFUs). One such agent that has undergone clinical investigation is **aclerastide** (DSC127), a synthetic peptide analog of Angiotensin (1-7). This guide provides a comprehensive comparison of the efficacy of **aclerastide** against the current standard of care in wound treatment, supported by experimental data from preclinical and clinical studies.

### **Mechanism of Action: Aclerastide**

Aclerastide is an agonist of the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System (RAS).[1][2][3][4] Activation of the Mas receptor by its natural ligand, Angiotensin (1-7), is known to elicit vasodilatory, anti-inflammatory, and anti-fibrotic effects.[1] [4] The proposed mechanism of action for aclerastide in wound healing involves the induction of progenitor cell proliferation, acceleration of vascularization, and enhancement of collagen deposition and re-epithelialization.[5][6]

However, subsequent preclinical research has suggested a more complex and potentially detrimental role for **aclerastide** in the wound microenvironment. Studies in diabetic mice have indicated that **aclerastide** treatment can lead to an increase in reactive oxygen species (ROS) and elevated levels of active matrix metalloproteinase-9 (MMP-9).[7][8][9] Both ROS and



excessive MMP-9 activity are known to be detrimental to the wound healing process, contributing to tissue damage and impairing repair.[8][9]



Click to download full resolution via product page

Caption: Proposed signaling pathways of aclerastide in wound healing.

### **Standard of Care in Wound Treatment**

The standard of care for chronic wounds, particularly diabetic foot ulcers, is a multi-faceted approach aimed at optimizing the wound environment to facilitate healing. The cornerstone of



this approach is often summarized by the acronym TIME:

- Tissue Debridement: Removal of necrotic, non-viable tissue.
- Infection and Inflammation Control: Managing bacterial load and excessive inflammation.
- Moisture Balance: Maintaining a moist wound environment conducive to healing.
- Edge of Wound: Promoting epithelial advancement from the wound margins.

Beyond these fundamental principles, the standard of care may include advanced therapies when conventional treatments are insufficient. These include:

- Becaplermin (Regranex®): A recombinant human platelet-derived growth factor (rhPDGF) that promotes the proliferation of wound healing cells.
- Negative Pressure Wound Therapy (NPWT): The application of sub-atmospheric pressure to the wound bed to promote granulation tissue formation and remove excess fluid.
- Bioengineered Skin Substitutes: Cellular and acellular matrices that provide a scaffold for tissue regeneration.

## Comparative Efficacy: Aclerastide vs. Standard of Care

### **Preclinical Data**

Initial preclinical studies in diabetic mouse models suggested that **aclerastide** was superior to becaplermin in promoting wound closure.[5] However, subsequent and more detailed preclinical investigations revealed a different picture. In a study comparing **aclerastide** to a selective MMP-9 inhibitor (ND-336) and a vehicle control in diabetic mice, **aclerastide** did not accelerate wound healing compared to the vehicle.[8] In contrast, the MMP-9 inhibitor significantly accelerated wound closure.[8]



| Treatment Group          | Mean Wound Closure at Day 14 (%)                  |
|--------------------------|---------------------------------------------------|
| Aclerastide              | No significant difference from vehicle            |
| ND-336 (MMP-9 Inhibitor) | Significantly higher than vehicle and aclerastide |
| Vehicle                  | Baseline                                          |

Table 1: Summary of preclinical wound closure data in diabetic mice. Data synthesized from published research.[8]

#### **Clinical Trial Data**

Aclerastide (DSC127)

A Phase 2 clinical trial of **aclerastide** (DSC127) in patients with diabetic foot ulcers showed some promising initial results.[10][11]

| Treatment Group     | Complete Wound<br>Closure at 12<br>Weeks (ITT<br>Population) | Complete Wound<br>Closure at 12<br>Weeks (PP<br>Population) | Median Time to<br>Healing (PP<br>Population) |
|---------------------|--------------------------------------------------------------|-------------------------------------------------------------|----------------------------------------------|
| Aclerastide (0.03%) | 54%                                                          | 65%                                                         | 8.5 weeks                                    |
| Aclerastide (0.01%) | 30%                                                          | 28%                                                         | -                                            |
| Placebo             | 33%                                                          | 38%                                                         | 22 weeks                                     |

Table 2: Efficacy results from the Phase 2 clinical trial of **aclerastide** (DSC127) in diabetic foot ulcers. ITT: Intent-to-Treat; PP: Per-Protocol. Data from published study.[10]

Despite these Phase 2 results, the subsequent Phase 3 clinical trials for **aclerastide** were terminated.[12][13][14] This decision was based on a planned interim analysis by an independent Data Monitoring Committee, which determined that the trials were futile, meaning they were unlikely to meet their primary efficacy endpoint of complete wound closure within 12 weeks.[12][13] No safety concerns were attributed to **aclerastide**.[12][13]

Standard of Care: Advanced Therapies



Clinical trials of established advanced wound care therapies have demonstrated their efficacy in treating diabetic foot ulcers.

| Therapy                                   | Study Population     | Key Efficacy Endpoint(s)                                                                                         |
|-------------------------------------------|----------------------|------------------------------------------------------------------------------------------------------------------|
| Becaplermin (Regranex®)                   | Diabetic foot ulcers | 50% complete healing vs. 36% for placebo at 20 weeks.[7]                                                         |
| Negative Pressure Wound<br>Therapy (NPWT) | Diabetic foot ulcers | Significantly higher rate of complete healing (RR 1.48) and shorter healing time compared to standard dressings. |
| Bioengineered Skin<br>Substitutes         | Diabetic foot ulcers | Consistently outperform standard wound care in wound closure rates and time to healing.                          |

Table 3: Summary of efficacy data for select advanced standard of care therapies for diabetic foot ulcers. Data synthesized from multiple clinical trials and meta-analyses.

# **Experimental Protocols Aclerastide Clinical Trial Design (Phase 2 & 3)**

The clinical development program for **aclerastide** in diabetic foot ulcers followed a standard pathway.



Click to download full resolution via product page

**Caption:** General workflow of the **aclerastide** clinical trials.



- Patient Population: Patients with chronic, non-infected, neuropathic or neuroischemic diabetic foot ulcers (Wagner Grade 1 or 2).[10]
- Study Design: Randomized, double-blind, placebo-controlled, multi-center trials.[10][11]
- Intervention: Once-daily topical application of **aclerastide** gel (0.03% or 0.01%) or a vehicle placebo for four weeks.[10][11]
- Standard of Care: All patients received standard of care, including debridement, cleansing, maintenance of a moist wound environment, and an off-loading device.[15]
- Primary Efficacy Endpoint: The proportion of ulcers with confirmed complete wound closure within 12 weeks of the start of treatment.[12][15]

### **Preclinical Wound Healing Assessment**

Preclinical evaluation of wound healing efficacy typically involves the following steps:

- Animal Model: Induction of diabetes in rodents (e.g., db/db mice) to mimic the impaired healing phenotype.
- Wound Creation: Creation of full-thickness excisional wounds on the dorsal side of the animals.
- Treatment Application: Topical application of the test compound (e.g., aclerastide), vehicle control, and any comparators.
- Wound Closure Measurement: Digital planimetry is used to measure the wound area at regular intervals. The percentage of wound closure is calculated relative to the initial wound size.
- Histological Analysis: At the end of the study, wound tissue is harvested for histological examination to assess re-epithelialization, granulation tissue formation, and collagen deposition.
- Biochemical Analysis: Wound tissue can be analyzed for markers of inflammation, angiogenesis, and extracellular matrix remodeling (e.g., MMP levels).[7]



### Conclusion

While initial preclinical and Phase 2 clinical data for **aclerastide** showed some potential for accelerating the healing of diabetic foot ulcers, the definitive Phase 3 clinical trials were terminated due to futility. This outcome, coupled with subsequent preclinical findings suggesting a potential for increased ROS and MMP-9 activity, indicates that **aclerastide** is not a viable therapeutic option for wound treatment.

In contrast, the established standard of care, particularly advanced therapies such as becaplermin, negative pressure wound therapy, and bioengineered skin substitutes, is supported by a robust body of clinical evidence demonstrating efficacy in improving wound closure rates and reducing time to healing in diabetic foot ulcers. For researchers and drug development professionals, the story of **aclerastide** serves as a critical case study on the importance of fully elucidating a drug's mechanism of action and the complexities of translating promising early-phase results into late-stage clinical success. Future research in wound healing should continue to focus on therapies with well-defined mechanisms that address the underlying pathophysiology of chronic wounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What are Mas receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Novel Antihypertensive Medications to Target the Renin-Angiotensin System: Mechanisms and Research [imrpress.com]
- 3. Role of the ACE2/Ang-(1-7)/Mas axis in glucose metabolism [imrpress.com]
- 4. Angiotensin-(1-7) and Mas: A Brief History PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aclerastide as a Therapy for the Treatment of Diabetic Foot Ulcers Creative Peptides [creative-peptides.com]
- 6. NorLeu3-Angiotensin (1-7) [DSC127] as a Therapy for the Healing of Diabetic Foot Ulcers
  PubMed [pubmed.ncbi.nlm.nih.gov]







- 7. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of aclerastide in treatment of diabetic foot ulcers PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of aclerastide in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NorLeu3-A(1–7) Stimulation of Diabetic Foot Ulcer Healing: Results of a Randomized, Parallel-Group, Double-Blind, Placebo-Controlled Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Derma Sciences's Phase III Aclerastide Study Terminated Due to Ineffectiveness -BioSpace [biospace.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Aclerastide vs. Standard of Care in Wound Treatment: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666543#aclerastide-s-efficacy-compared-to-standard-of-care-in-wound-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com